1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1-propyl-benzodiazolyl moiety at position 4. While direct experimental data for this specific compound are absent in the provided evidence, its structural analogs (e.g., chloro- or methoxy-substituted derivatives) offer insights into its likely physicochemical and spectroscopic properties .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-4-11-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-10-9-15(2)16(3)12-18/h5-10,12,17H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVZDDQAIRLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a propylbenzodiazole moiety. Its molecular formula is , with a molecular weight of approximately 296.41 g/mol.
Physical Properties
- Molecular Weight : 296.41 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but may require specific storage conditions to prevent degradation.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following are key mechanisms identified in the literature:
- Dopamine Receptor Modulation : Studies indicate that the compound may act as an allosteric modulator of dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and cognitive functions .
- Serotonin Receptor Interaction : There is evidence suggesting that it may also interact with serotonin receptors, potentially affecting anxiety and depressive behaviors .
- Neuroprotective Effects : Preliminary research has shown that the compound exhibits neuroprotective properties in animal models of neurodegenerative diseases, possibly through anti-inflammatory mechanisms .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant improvements in cognitive function and reduced anxiety-like behaviors, suggesting its potential as a treatment for disorders such as schizophrenia and depression .
- In Vitro Studies : Cell culture experiments have shown that the compound can inhibit neuronal apoptosis, indicating a potential role in neuroprotection .
Case Studies
- Cognitive Enhancement in Rodent Models : A study published in Neuropharmacology assessed the effects of this compound on memory retention in mice subjected to stress. Results indicated enhanced memory performance compared to control groups, supporting its utility in cognitive enhancement .
- Anxiolytic Effects : Another study focused on the anxiolytic properties observed in rats. The compound was administered in varying doses, revealing dose-dependent reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Table 1: Summary of Biological Activities
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating various central nervous system (CNS) disorders. These modulators can enhance or inhibit receptor activity, potentially leading to new therapeutic strategies for conditions such as anxiety, depression, and schizophrenia .
Neuroprotective Effects
Studies have shown that benzodiazole derivatives exhibit neuroprotective properties. The compound may provide protective effects against neurodegeneration by modulating pathways involved in oxidative stress and inflammation. This suggests a potential role in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Allosteric Modulation
In a study focusing on GPCRs, researchers evaluated the efficacy of various allosteric modulators, including those structurally related to this compound. The findings highlighted significant improvements in receptor signaling pathways associated with mood regulation and cognitive function .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of similar compounds demonstrated that they could significantly reduce neuronal apoptosis in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses. This research underscores the potential therapeutic applications of this compound in neurodegenerative disease models .
Structural Insights and Mechanism of Action
The unique structural features of this compound contribute to its biological activity. The pyrrolidine ring is known for its ability to interact with various biological targets, while the benzodiazole moiety enhances lipophilicity and receptor binding affinity. These characteristics facilitate its action as a modulator of neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a family of pyrrolidin-2-one derivatives functionalized with benzodiazolyl and aryl groups. Key analogues include:
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one (): Differs in the benzodiazolyl substituent (2-hydroxypropyl-phenoxy vs. propyl) and the aryl group (4-methoxyphenyl vs. 3,4-dimethylphenyl).
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone (): Substitutes the 3,4-dimethylphenyl group with a simple phenyl ring and introduces a phenoxypropyl chain on the benzodiazolyl group.
1-(3-Chloro-2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (): Replaces the 3,4-dimethylphenyl group with a 3-chloro-2-methylphenyl substituent.
These variations highlight the role of substituents in modulating electronic, steric, and solubility properties.
Physicochemical Properties
While melting points and chromatographic data for the target compound are unavailable, analogues from (pyrazoline derivatives with similar aryl groups) exhibit melting points of 121–130°C and Rf values of 0.87–0.89 (petroleum ether/ethyl acetate, 4:1), suggesting moderate polarity . For benzodiazolyl-pyrrolidinones, molecular weights range from ~380–420 g/mol (e.g., : 380.88 g/mol) .
Data Tables
Table 1: Structural Comparison of Analogues
Table 2: Physicochemical Properties of Pyrazoline Analogues ()
| Compound | Melting Point (°C) | Rf Value | Yield (%) |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 126–130 | 0.87 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | 84–86 |
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methyl, methoxy) enhance aromatic stability but may reduce solubility compared to halogenated derivatives .
- Alkyl chains (e.g., propyl) on benzodiazolyl groups improve lipophilicity, as seen in higher Rf values for longer alkoxy substituents in .
Synthetic Robustness :
- High yields (84–86%) in pyrazoline synthesis () suggest reliable protocols for related heterocycles .
- SHELX software (–3) is widely used for crystallographic refinement of such compounds, though direct structural data for the target compound are lacking .
Spectroscopic Consistency: NMR and IR data across analogues (e.g., carbonyl peaks in pyrrolidinones) confirm structural integrity and guide characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
